molecular formula C15H15ClN2O3 B11016360 N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide

N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide

Cat. No.: B11016360
M. Wt: 306.74 g/mol
InChI Key: XTHLBIVEIDSBBS-UHFFFAOYSA-N
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Description

N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and a phenyl ring substituted with a 3-chloropropylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-aminophenyl-3-chloropropylcarbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide is unique due to the presence of the 3-chloropropylcarbamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new antimicrobial and therapeutic agents .

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

N-[4-(3-chloropropylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H15ClN2O3/c16-8-2-9-17-14(19)11-4-6-12(7-5-11)18-15(20)13-3-1-10-21-13/h1,3-7,10H,2,8-9H2,(H,17,19)(H,18,20)

InChI Key

XTHLBIVEIDSBBS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCCl

Origin of Product

United States

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